molecular formula C17H19BrN2O B2452533 3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one CAS No. 1023531-55-6

3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one

Cat. No. B2452533
CAS RN: 1023531-55-6
M. Wt: 347.256
InChI Key: LVSUAZUDCMBZSH-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one, also known as 4-BP-7-PPHC, is a synthetic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. 4-BP-7-PPHC is a member of the cinnolinone family of molecules, which are characterized by a fused bicyclic ring system consisting of a benzene ring and a pyridine ring. This compound has been studied for its potential applications in drug discovery, as it has been shown to have a range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

3-(4-Bromophenyl)-7-propyl-1,4,6,7,8-pentahydrocinnolin-5-one and its derivatives are often involved in chemical synthesis and structural analysis. Compounds with bromophenyl groups are synthesized through multicomponent reactions and characterized using various spectroscopic methods. The structural aspects of these compounds are meticulously analyzed through crystallographic studies, revealing their conformational details and molecular interactions. Such studies are crucial for understanding the compound's chemical behavior and potential applications in further scientific research (Sapnakumari et al., 2014), (Da, 2002), (Xiang, 2009).

Biomedical Applications

Several studies have investigated the biomedical potential of bromophenyl derivatives. These compounds have shown promising results in the regulation of inflammatory diseases and other biomedical applications. Docking studies suggest their relevance in biomedical fields, possibly due to their structural attributes and biological interactions (Ryzhkova et al., 2020).

Antifungal and Antimicrobial Properties

Research indicates that certain bromophenyl derivatives exhibit significant in vitro activity against a range of pathogenic fungi and bacteria. These compounds are specifically potent against strains resistant to common treatments, highlighting their potential as novel antimicrobial agents. The studies emphasize the compound's broad-spectrum activity and low cytotoxicity, marking them as potential candidates for therapeutic applications (Buchta et al., 2004), (Sampal et al., 2018).

Synthesis and Study of Derivatives

Compounds similar to this compound are synthesized and studied for various scientific applications, including the synthesis of derivatives with potential pharmaceutical applications. These studies involve the synthesis of complex structures and the analysis of their chemical properties and interactions (Gallati et al., 2020), (Sniady et al., 2007).

properties

IUPAC Name

3-(4-bromophenyl)-7-propyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O/c1-2-3-11-8-16-14(17(21)9-11)10-15(19-20-16)12-4-6-13(18)7-5-12/h4-7,11,20H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSUAZUDCMBZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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